NNRTIs-IN-1
Description
Structure
3D Structure
Properties
Molecular Formula |
C28H22N6O3 |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
2-(4-cyanoanilino)-4-[4-(4-cyanophenyl)-2,6-dimethylphenoxy]-N-methoxypyrimidine-5-carboxamide |
InChI |
InChI=1S/C28H22N6O3/c1-17-12-22(21-8-4-19(14-29)5-9-21)13-18(2)25(17)37-27-24(26(35)34-36-3)16-31-28(33-27)32-23-10-6-20(15-30)7-11-23/h4-13,16H,1-3H3,(H,34,35)(H,31,32,33) |
InChI Key |
MVAQSYPQKDUEBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC=C2C(=O)NOC)NC3=CC=C(C=C3)C#N)C)C4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Ii. Molecular Mechanisms of Nnrti Action on Hiv 1 Reverse Transcriptase
Biochemical Inhibition of HIV-1 Reverse Transcriptase Enzymatic Functions
Potential Influence on RT-Associated RNase H Activity
Compound Names Table
As no compounds were mentioned in relation to "NNRTIs-IN-1," this table remains empty.
Iii. Structure Activity Relationship Sar Studies of Nnrti Compounds
Correlation between NNRTI Structure and Binding Mode within the NNIBP
Conformational Plasticity of NNRTIs within the Binding Pocket (e.g., Butterfly Conformation)
The remarkable efficacy of many non-nucleoside reverse transcriptase inhibitors (NNRTIs), particularly those belonging to the diarylpyrimidine (DAPY) class of which NNRTIs-IN-1 is a member, is intrinsically linked to their conformational flexibility upon binding to the allosteric pocket of HIV-1 reverse transcriptase (RT). This inherent plasticity allows these inhibitors to adapt to the subtle contours and mutational changes within the non-nucleoside inhibitor binding pocket (NNIBP), a characteristic that is crucial for maintaining antiviral potency against drug-resistant viral strains.
A defining feature of many DAPY NNRTIs is their adoption of a "butterfly" or "horseshoe" conformation when situated within the binding pocket. This three-dimensional arrangement is characterized by two "wings," typically aryl groups, connected to a central heterocyclic core. This specific spatial orientation allows the inhibitor to establish extensive interactions with various amino acid residues lining the hydrophobic pocket. The flexibility of the bonds connecting the aryl wings to the central pyrimidine ring enables a degree of torsional freedom, often described as "wiggling." This intramolecular motion allows the inhibitor to adjust its shape to fit snugly within the binding site.
Beyond this internal flexibility, the entire inhibitor molecule can also undergo subtle translational and rotational adjustments within the NNIBP, a phenomenon referred to as "jiggling." This positional adaptability is a key strategy by which second-generation NNRTIs can circumvent the effects of resistance mutations. For instance, a mutation that alters the side chain of a key amino acid residue might sterically hinder the binding of a rigid inhibitor. However, a conformationally plastic NNRTI can shift its position slightly or alter the dihedral angles of its wings to accommodate the change, thereby preserving crucial binding interactions and its inhibitory activity.
Molecular modeling and X-ray crystallography studies of various DAPY NNRTIs in complex with HIV-1 RT have provided detailed insights into these conformational adaptations. These studies reveal that the central pyrimidine core often forms critical hydrogen bonds with the main chain of amino acid residues such as Lys101, while the aryl wings engage in a multitude of van der Waals and π-π stacking interactions with aromatic residues like Tyr181, Tyr188, and Trp229. The ability of the DAPY scaffold to maintain these pivotal interactions, even in the presence of mutations, underscores the importance of conformational plasticity in the design of robust and resilient NNRTIs.
The table below presents representative data for a well-characterized diarylpyrimidine NNRTI, Etravirine (B1671769), illustrating its potent inhibitory activity against wild-type HIV-1 and a common drug-resistant mutant strain. This data exemplifies the ability of conformationally flexible NNRTIs to maintain efficacy against viral variants.
| Compound | Virus Strain | EC₅₀ (nM) | Fold Change in EC₅₀ |
| Etravirine | Wild-Type HIV-1 | 2.7 | 1.0 |
| Etravirine | K103N Mutant | 4.5 | 1.7 |
| Etravirine | Y181C Mutant | 3.1 | 1.1 |
EC₅₀ (50% effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximal effect. Fold change is the ratio of the EC₅₀ for the mutant strain to the EC₅₀ for the wild-type strain.
Iv. Computational Methodologies in Nnrti Drug Design and Discovery
Structure-Based Drug Design (SBDD) Strategies
Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of the target protein, in this case, HIV-1 RT. By analyzing the NNRTI binding pocket (NNIBP), researchers can design molecules that fit precisely and form strong interactions, leading to potent inhibition. The NNIBP is a hydrophobic, allosteric site approximately 10 Å from the enzyme's catalytic center.
Molecular docking is a fundamental SBDD technique used to predict the preferred orientation of a ligand when bound to a target protein. This method employs scoring functions to estimate the binding affinity, helping to prioritize compounds for synthesis and biological testing. For NNRTIs, docking studies are crucial for understanding how different chemical scaffolds, such as diarylpyrimidines (DAPYs) or triazoles, can adopt the characteristic "butterfly" or "U-shaped" conformation within the binding pocket.
Key interactions identified through docking include π-π stacking with aromatic residues like Tyr181, Tyr188, Phe227, and Trp229, and hydrogen bonds with backbone atoms of residues such as Lys101. For example, studies on diarylpyridine derivatives have used docking to rationalize their potent activity, showing how specific substitutions can enhance interactions with key residues in both wild-type and mutant RT. The reliability of docking is often validated by redocking a known co-crystallized ligand and ensuring the predicted pose has a low root-mean-square deviation (RMSD) from the experimental structure.
Table 1: Example Molecular Docking Scores for Various NNRTIs Against HIV-1 RT Receptors
| NNRTI | PDB ID: 1KLM (Docking Score) | PDB ID: 1JLB (Docking Score) | PDB ID: 1RT2 (Docking Score) |
| Internal Ligand | -8.3 | -9.7 | -11.9 |
| Dapivirine | -10.7 | - | -11.7 |
| Doravirine | -8.6 | -9.7 | - |
| Nevirapine | -10.2 | - | - |
| Rilpivirine (B1684574) | -9.9 | - | - |
| Efavirenz (B1671121) | - | -9.4 | - |
| Delavirdine (B1662856) | -9.5 | - | - |
| Data derived from comparative docking studies into different crystal structures of HIV-1 RT. Scores are typically in kcal/mol. A more negative score suggests a more favorable binding interaction. |
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time. This technique is essential
Fragment-Based Drug Design (FBDD) in NNRTI Development
Fragment-Based Drug Design (FBDD) has emerged as a powerful alternative to conventional screening methods for identifying lead compounds. researchgate.netwikipedia.org This approach utilizes libraries of small, low-molecular-weight molecules (fragments) to probe the binding sites of a biological target, such as the HIV-1 reverse transcriptase (RT). frontiersin.orgnih.gov These fragments, which typically have molecular weights under 300 Da, may bind weakly to the target, but they do so efficiently, providing high-quality starting points for chemical elaboration. wikipedia.orgfrontiersin.org
The FBDD process begins by screening a fragment library to identify molecules that bind to the NNRTI binding pocket (NNIBP) or other allosteric sites on the RT enzyme. pnas.orgmdpi.com Biophysical techniques like Saturation Transfer Difference (STD) NMR and Carr-Purcell-Meiboom-Gill (CPMG) NMR are often employed to detect these weak interactions. pnas.org Once a binding fragment, or "hit," is identified and its binding mode is confirmed, it is optimized into a more potent lead compound through strategies such as:
Fragment Growing: Extending the fragment by adding new functional groups to engage with adjacent pockets of the binding site. frontiersin.org
Fragment Linking: Combining two or more fragments that bind to different, nearby regions of the target to create a single, more potent molecule. researchgate.net
A notable study utilized an NMR-based screening approach to identify several fragments that inhibit HIV-1 RT, including drug-resistant variants. pnas.org These fragments served as foundational scaffolds for developing new classes of RT inhibitors with distinct mechanisms of action compared to clinically used drugs. pnas.org Another FBDD campaign identified a hit compound (B-1) that bound to a novel site adjacent to the main NNIBP, offering a starting point for the development of dual-site inhibitors. mdpi.com Subsequent optimization led to a lead compound with high ligand efficiency, demonstrating the power of FBDD to create minimal but effective NNRTI chemotypes. mdpi.com
Table 1: Examples of Fragments Identified as HIV-1 RT Inhibitors This table provides examples of fragment hits from research studies and their observed inhibitory activity, illustrating the starting points for FBDD campaigns.
| Fragment ID/Name | Screening Method | Inhibitory Activity (IC50) | Key Finding | Reference |
|---|---|---|---|---|
| Fragment B-1 | NMR-based screening | 350 µM | Bound to a novel "NNRTI Adjacent" site, providing a new target for inhibitor design. | mdpi.com |
| Oxime 5 | STD-NMR | 320 µM (against WT RT) | Inhibited wild-type RT and retained potency against the Y181C drug-resistant mutant. | pnas.org |
| p-Hydroxyaniline 8 | STD-NMR | 160 µM (against WT RT) | Inhibited RT via a mechanism competitive with the DNA template/primer and showed activity in cell culture. | pnas.org |
| Lead Compound 27 | Fragment Elaboration | 30 µM | Developed from fragment B-1, this minimal NNRTI showed high ligand efficiency and bound within the NNIBP. | mdpi.com |
De Novo Design and Molecular Hybridization Strategies for Lead Generation
De Novo Design
De novo drug design involves the computational creation of novel molecular structures from the ground up, tailored to fit the three-dimensional structure of the target's binding site. semanticscholar.orgrsc.org Unlike screening existing compound libraries, this method builds potential inhibitors atom-by-atom or fragment-by-fragment directly within the binding pocket, guided by principles of molecular recognition. frontiersin.org
In NNRTI development, de novo design leverages the extensive structural information available from crystal structures of RT complexed with various inhibitors. nih.gov Algorithms use the shape and physicochemical properties of the NNIBP to generate structures predicted to have high binding affinity. rsc.orgresearchgate.net These approaches are often combined with 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and pharmacophore models to refine the designs and predict their biological activity before synthesis. frontiersin.orgfrontiersin.org For example, one study successfully designed six novel NNRTI candidates based on 5-alkyl-2-alkylamino-6-(2,6-difluorophenylalkyl)-3,4-dihydropyrimidin-4(3H)-one (DABO) analogues using a combination of machine learning (SVM) and neural networks, with subsequent validation via molecular docking. rsc.org
Molecular Hybridization
Molecular hybridization is a rational drug design strategy that combines distinct pharmacophoric elements from two or more known active compounds. nih.govcapes.gov.br The goal is to create a new, single chemical entity that possesses the beneficial properties of its parent molecules, such as high potency, an improved resistance profile, or better pharmacokinetic characteristics. acs.orgresearchgate.net
This strategy has been particularly successful in the NNRTI field. nih.govnih.gov A prominent example is the development of diarylpyrimidine (DAPY) analogues, which include the FDA-approved drugs Etravirine (B1671769) and Rilpivirine. mdpi.com Researchers have created novel DAPY derivatives by hybridizing their core structure with fragments from other NNRTIs or bioactive molecules. nih.govmdpi.com In one study, a series of novel diarylbenzopyrimidine (DABP) analogues were developed by hybridizing key structural features of Etravirine (ETR) and Efavirenz (EFV). acs.org This effort led to compound 12z , which demonstrated potent activity against wild-type HIV-1 and, crucially, against strains with the K103N and E138K mutations that confer resistance to EFV and ETR, respectively. acs.org Another study combined the biphenyl-DAPY scaffold with a cyanomethyl linker, leading to a highly potent compound with an EC50 of 0.027 µM against wild-type HIV-1. nih.govmdpi.com
Table 2: Examples of NNRTIs Developed via Molecular Hybridization This table showcases how combining structural features from existing drugs can lead to new compounds with improved antiviral activity, especially against resistant strains.
| Parent Compound(s) | Hybrid Compound ID | Strategy | Antiviral Activity (EC50, nM) | Reference |
|---|---|---|---|---|
| Etravirine (ETR) / Efavirenz (EFV) | 12z | Hybridization of DABP core with features from ETR and EFV | WT: 3.4 K103N Mutant: 3.6 E138K Mutant: 4.3 | acs.org |
| Capravirine / Efavirenz | Hybrid 26 | Crystallographic overlay and hybridization of fragments | WT: 4.0 | researchgate.net |
| Uracil (B121893) / DAPY Scaffold | Compound 1 | Integration of uracil moiety with DAPY core | WT: 5.6 E138K Mutant: 34.2 | nih.gov |
| Biphenyl-DAPY / Cyanomethyl linker | Compound 2 | Addition of cyanomethyl linker to biphenyl-DAPY scaffold | WT: 27 | nih.govmdpi.com |
V. Mechanisms of Hiv 1 Resistance to Nnrtis
Genetic Basis of NNRTI Resistance: Specific Amino Acid Mutations
Resistance to NNRTIs arises from specific amino acid substitutions in the HIV-1 reverse transcriptase enzyme, primarily within or near the NNRTI-binding pocket (NNIBP). These mutations alter the interaction between the drug and the enzyme, reducing the drug's inhibitory effect.
A number of key mutations have been identified that confer resistance to a range of NNRTIs. These mutations are located in the hydrophobic pocket of the p66 subunit of the reverse transcriptase where NNRTIs bind. The most common of these mutations include K103N, Y181C, Y188L, G190A, V106A/M, and E138K. The prevalence and impact of these mutations can vary depending on the specific NNRTI used and the subtype of HIV-1.
The following table summarizes the location and general impact of these key resistance mutations:
| Mutation | Amino Acid Change | Location Relative to NNIBP | General Impact on NNRTI Susceptibility |
| K103N | Lysine to Asparagine | Entrance of the pocket | Reduces susceptibility to first-generation NNRTIs like nevirapine and efavirenz (B1671121). |
| Y181C | Tyrosine to Cysteine | Within the pocket | High-level resistance to nevirapine and delavirdine (B1662856), with less impact on efavirenz. |
| Y188L | Tyrosine to Leucine | Within the pocket | Confers high-level resistance to nevirapine and efavirenz. |
| G190A | Glycine to Alanine | Within the pocket | Associated with high-level resistance to nevirapine and efavirenz. |
| V106A/M | Valine to Alanine/Methionine | Entrance of the pocket | V106A is associated with nevirapine resistance, while V106M can cause broad NNRTI resistance. |
| E138K | Glutamic Acid to Lysine | p51 subunit, near the pocket | Reduces susceptibility to second-generation NNRTIs like rilpivirine (B1684574) and etravirine (B1671769). |
Some mutations confer resistance by altering the accessibility of the NNIBP for the inhibitor. The K103N mutation, for instance, is located at the entrance of the binding pocket. The substitution of lysine with the smaller asparagine residue is thought to facilitate the formation of a hydrogen bond network that restricts the entry of NNRTIs into the pocket. This "gatekeeper" mutation can significantly reduce the association rate of the inhibitor.
The E138K mutation, located on the p51 subunit, can also impact the dynamics of the NNIBP. While not directly in the binding pocket, this mutation can allosterically affect the conformation of the pocket, potentially influencing both the entry and exit rates of NNRTIs.
Other mutations directly alter the shape, size, and chemical environment of the NNIBP, thereby weakening the binding of the NNRTI. The Y181C and Y188L mutations are prime examples of this mechanism. The tyrosine residues at positions 181 and 188 are crucial for the binding of many NNRTIs through π-π stacking interactions with the aromatic rings of the drugs. The replacement of these bulky aromatic residues with smaller (cysteine) or aliphatic (leucine) residues eliminates these critical interactions, leading to a significant loss of binding affinity.
Biochemical Consequences of Resistance Mutations on NNRTI Binding
The genetic mutations described above translate into specific biochemical consequences that underpin the mechanism of resistance. These consequences are primarily a reduction in the binding affinity of the NNRTI to the reverse transcriptase and steric hindrance within the binding pocket.
The ultimate effect of most resistance mutations is a reduction in the binding affinity of the NNRTI for the reverse transcriptase. This is reflected in an increase in the dissociation constant (Kd) of the drug-enzyme complex. This reduced affinity is a result of changes in the association rate (kon) and/or the dissociation rate (koff) of the inhibitor.
For example, mutations like K103N that affect the entrance to the pocket may primarily decrease the 'on-rate' (kon) of the inhibitor. Conversely, mutations like Y181C and Y188L that disrupt key binding interactions are more likely to increase the 'off-rate' (koff), causing the inhibitor to dissociate from the enzyme more rapidly. An increased koff/kon ratio is a hallmark of reduced binding affinity and drug resistance.
The following table illustrates the conceptual impact of resistance mutations on binding kinetics, though specific values can vary significantly between different NNRTIs and mutant enzymes:
| Mutation | Primary Kinetic Effect | Impact on kon | Impact on koff | Overall Effect on Binding Affinity (Kd) |
| K103N | Reduced entry into NNIBP | Decreased | Minimal Change | Increased |
| Y181C | Loss of direct interaction | Minimal Change | Increased | Increased |
| Y188L | Loss of direct interaction | Minimal Change | Increased | Increased |
Some resistance mutations introduce bulkier amino acid side chains into the NNIBP, creating steric clashes with the bound NNRTI. The G190A mutation is a classic example. The substitution of a small glycine residue with a larger alanine residue can physically obstruct the binding of certain NNRTIs, preventing them from adopting their optimal conformation within the pocket. This steric hindrance directly reduces the binding affinity and inhibitory activity of the drug. Similarly, the V106M mutation can introduce a larger methionine side chain that sterically hinders some NNRTIs. The degree of steric hindrance depends on the specific shape and size of both the NNRTI and the mutated amino acid residue.
Evolutionary Pathways and Emergence of Resistance Phenotypes
The high mutation rate of HIV-1, coupled with the selective pressure exerted by antiretroviral therapy, facilitates the rapid evolution of drug-resistant variants.
The development of resistance to NNRTIs can occur through the acquisition of a single amino acid substitution or a combination of multiple mutations within the NNIBP. A single mutation can sometimes be sufficient to confer high-level resistance to first-generation NNRTIs. For instance, mutations at positions like K103N and Y181C are commonly observed in patients failing NNRTI-based therapies and can significantly reduce the susceptibility of the virus to these drugs.
The accumulation of multiple mutations can lead to broader resistance across the NNRTI class. These complex mutation patterns can restore viral fitness that may have been compromised by a single mutation, while maintaining or even enhancing the level of drug resistance.
| Common NNRTI Resistance Mutations | Effect on NNRTI Binding |
| K103N | Steric hindrance at the entrance of the binding pocket |
| Y181C | Loss of crucial aromatic interactions within the pocket |
| G190A | Alters the conformation of the binding pocket |
| L100I | Affects the flexibility and shape of the binding pocket |
A significant challenge in NNRTI therapy is the extensive cross-resistance observed among different drugs within this class. First-generation NNRTIs, such as nevirapine and efavirenz, are often rendered ineffective by a single point mutation.
Second-generation NNRTIs, like etravirine and rilpivirine, were designed to be more resilient to common resistance mutations. Their conformational flexibility allows them to bind to the NNIBP even in the presence of mutations that would typically confer resistance to earlier-generation drugs. However, the accumulation of specific mutations can eventually lead to resistance to these newer agents as well, highlighting the continuous evolutionary arms race between the virus and antiretroviral drugs.
Subtype-Specific Patterns of NNRTI Resistance in HIV-1
HIV-1 is genetically diverse and is classified into different subtypes. These subtypes can exhibit natural polymorphisms in the reverse transcriptase gene, which can influence the propensity for developing resistance to NNRTIs. For example, some studies have suggested that certain non-B subtypes of HIV-1 may have a lower genetic barrier to developing resistance to some NNRTIs due to pre-existing amino acid variations near the NNIBP. Understanding these subtype-specific differences is crucial for optimizing treatment strategies in a global context.
Strategies for Overcoming NNRTI Resistance
The relentless emergence of NNRTI resistance necessitates the continuous development of novel inhibitors with improved resistance profiles.
The design of next-generation NNRTIs, including compounds like NNRTIs-IN-1, is guided by several key principles aimed at overcoming existing resistance mechanisms. A primary strategy involves designing inhibitors with greater conformational flexibility. This "wobble" allows the drug to adapt to changes in the shape of the mutated binding pocket, maintaining its inhibitory activity.
Another important design consideration is to maximize interactions with highly conserved residues within the NNIBP. By targeting amino acids that are essential for the function of the reverse transcriptase enzyme and are therefore less likely to mutate, medicinal chemists aim to create more durable inhibitors. Furthermore, structure-based drug design, utilizing high-resolution crystal structures of the HIV-1 reverse transcriptase in complex with inhibitors, allows for the rational design of novel compounds that can effectively inhibit both wild-type and mutant forms of the enzyme.
A promising approach in the development of new NNRTIs is to target regions of the binding pocket that are more tolerant of mutations. By designing inhibitors that can form robust interactions within these more flexible areas, it may be possible to create compounds that are less susceptible to the effects of single point mutations. This strategy aims to exploit the inherent plasticity of the NNIBP to develop inhibitors with a higher genetic barrier to resistance.
Exploration of Compounds with Alternative or Dual Mechanisms of RT Inhibition
The emergence of drug-resistant HIV-1 strains has necessitated the development of new reverse transcriptase (RT) inhibitors that operate through alternative or dual mechanisms of action. nih.gov These novel compounds aim to overcome the limitations of traditional Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) by targeting the RT enzyme in different ways or at different sites.
A significant advancement in this area is the discovery of Nucleotide-Competing RT Inhibitors (NcRTIs). nih.govnih.gov Unlike classical NNRTIs, which bind to an allosteric pocket approximately 10 Å from the polymerase active site, NcRTIs directly compete with the incoming deoxynucleotide triphosphates (dNTPs) for binding at the polymerase active site. nih.govnih.gov This alternative mechanism of action provides a distinct advantage against NNRTI-resistant viral strains.
One of the first identified classes of NcRTIs are the indolopyridones, with INDOPY-1 being a key example. nih.govasm.org Biochemical studies have demonstrated that INDOPY-1's inhibitory action is competitive with respect to all four dNTPs. nih.gov Its mechanism does not involve chain termination, as is the case with Nucleoside Reverse Transcriptase Inhibitors (NRTIs), and the inhibition is reversible. nih.gov Notably, INDOPY-1 can bind to and stabilize the binary complex of RT with its DNA template. nih.gov The crystal structure of the HIV-1 RT/DNA/INDOPY-1 ternary complex has provided a detailed understanding of its unique binding mode at the polymerase active site, which does not involve the catalytic metal ions. nih.govrutgers.edu
Another class of compounds with an alternative mechanism are the 4-dimethylamino-6-vinylpyrimidines (DAVPs). nih.gov While structurally related to the HEPT family of NNRTIs, enzymological studies revealed that DAVPs exhibit a competitive inhibition mechanism with the incoming nucleotide substrate, classifying them as NcRTIs. nih.gov
The development of dual-function inhibitors represents another promising strategy. These molecules are designed to inhibit two separate targets or two different functions of a single target. For instance, researchers have been actively designing dual inhibitors that target both HIV-1 reverse transcriptase and integrase, two essential enzymes in the viral replication cycle. nih.govnih.gov This multi-target approach aims to increase the genetic barrier to resistance and improve therapeutic efficacy. nih.gov
Furthermore, some compounds have been developed to inhibit both the polymerase and the RNase H activities of the reverse transcriptase. The isatin-based compound RMNC6 has been identified as a dual inhibitor with allosteric binding sites in both the DNA polymerase and the RNase H domains of HIV-1 RT. plos.org This dual inhibition is significant because both enzymatic functions are crucial for the reverse transcription process. plos.org Docking studies suggest that RMNC6 binds to two distinct pockets: one partially overlapping the NNRTI binding pocket in the polymerase domain and another near the RNase H active site. plos.org This dual-site binding may allow such compounds to remain effective against RT mutants resistant to traditional NNRTIs. plos.org
The exploration of these novel inhibitors with alternative or dual mechanisms of action is a critical area of research in the ongoing effort to combat HIV-1 drug resistance.
Research Findings on Compounds with Alternative or Dual RT Inhibition
| Compound Class | Example Compound | Mechanism of Action | Key Research Findings |
| Nucleotide-Competing RT Inhibitors (NcRTIs) | INDOPY-1 | Competes with dNTPs at the polymerase active site. nih.govnih.gov | - Reversible inhibition, not a chain terminator. nih.gov- Binds to and stabilizes the RT/DNA binary complex. nih.gov- Active against HIV-1 strains from clades M and O, as well as HIV-2 and SIV. nih.gov |
| Nucleotide-Competing RT Inhibitors (NcRTIs) | DAVPs | Competitive inhibition with the incoming nucleotide substrate. nih.gov | - Initially expected to behave as NNRTIs due to structural similarities to the HEPT family. nih.gov- Classified as NcRTIs based on enzymological studies. nih.gov |
| Dual Polymerase/RNase H Inhibitors | RMNC6 | Allosteric inhibition of both DNA polymerase and RNase H activities of RT. plos.org | - Binds to two different pockets on the RT enzyme. plos.org- Shows potential to be effective against NNRTI-resistant mutants. plos.org |
| Dual RT/Integrase Inhibitors | N/A | Inhibit both reverse transcriptase and integrase enzymes. nih.govnih.gov | - A rational drug design approach to combat multi-drug resistance. nih.gov- Aims to simplify treatment regimens and improve patient adherence. nih.gov |
Resistance Profile of Selected Compounds
| Compound | NNRTI-Associated Mutations | NRTI-Associated Mutations |
| INDOPY-1 | Generally unaffected. asm.org | - Moderately reduced activity against M184V or Y115F. nih.gov- Strongly reduced activity against the combination of M184V and Y115F. nih.gov- Hypersusceptibility observed with K65R mutation. nih.gov |
| DAVP-1 | Retains activity against several NNRTI-resistant mutants. nih.gov | Data not extensively available in the provided context. |
| RMNC6 | Retains potency against K103N, Y181C, and Y188L mutants. plos.org | Data not extensively available in the provided context. |
Vi. Preclinical in Vitro Studies on Nnrti Efficacy and Selectivity
Antiviral Activity Assessment in Cellular Models
Cell-based assays are the primary method for evaluating an NNRTI's ability to inhibit HIV-1 replication in a biological context.
The initial assessment of a new NNRTI involves determining its efficacy against wild-type (laboratory-adapted) strains of HIV-1. This is typically performed using susceptible human T-cell lines, such as MT-2 or MT-4 cells, or peripheral blood mononuclear cells (PBMCs). The potency of the inhibitor is quantified by its 50% effective concentration (EC50), which is the concentration of the compound required to inhibit viral replication by 50%. Potent NNRTI candidates often exhibit EC50 values in the low nanomolar range. asm.org
Table 1: Illustrative Antiviral Activity of a Hypothetical NNRTI against Wild-Type HIV-1 Strains
| Cell Line | HIV-1 Strain | EC50 (nM) |
|---|---|---|
| MT-4 | NL4-3 | 1.2 |
| PBMCs | LAI | 1.5 |
Note: This table contains hypothetical data for illustrative purposes.
A critical evaluation for any new NNRTI is its ability to inhibit HIV-1 strains that have developed resistance to existing drugs in the same class. nih.gov The high mutation rate of HIV-1's reverse transcriptase can lead to amino acid substitutions within the NNRTI binding pocket, reducing drug efficacy. nih.gov Novel NNRTIs are tested against a panel of site-directed mutants containing single or multiple resistance-associated mutations (RAMs), such as K103N, Y181C, G190A, and L100I. asm.orgnih.gov An effective next-generation NNRTI would retain significant potency against these resistant variants, demonstrating a higher genetic barrier to resistance. nih.gov
Table 2: Illustrative Efficacy of a Hypothetical NNRTI against Resistant HIV-1 Mutants
| Mutation | Fold Change in EC50* |
|---|---|
| K103N | 2.5 |
| Y181C | 3.1 |
| G190A | 4.0 |
| L100I | 0.8 (Hypersusceptible) |
*Fold change is the ratio of the EC50 for the mutant strain to the EC50 for the wild-type strain. Data is hypothetical.
The global HIV-1 pandemic is characterized by significant genetic diversity, with multiple subtypes (or clades) circulating worldwide. nih.gov While most research has focused on subtype B, prevalent in North America and Europe, it is crucial to assess an NNRTI's activity against other subtypes, such as A, C, D, E, and F, as well as group O clinical isolates. asm.orgnih.gov A broad spectrum of activity is a desirable characteristic for a new antiretroviral agent intended for global use. mdpi.com
Biochemical Assays for RT Enzyme Inhibition
To confirm that the antiviral activity observed in cellular models is due to direct inhibition of the intended target, biochemical assays are performed. These cell-free assays measure the ability of the compound to inhibit the enzymatic activity of purified HIV-1 reverse transcriptase (RT). asm.org NNRTIs act as allosteric inhibitors by binding to a hydrophobic pocket approximately 10 Å away from the enzyme's catalytic active site, inducing a conformational change that inhibits DNA polymerization. mdpi.comnih.gov The 50% inhibitory concentration (IC50) is determined, with potent compounds typically showing IC50 values in the nanomolar range. asm.org
Evaluation of Synergistic Antiviral Effects with Other Antiretroviral Agents
Modern HIV-1 treatment consists of combination antiretroviral therapy (cART), which uses multiple drugs with different mechanisms of action to suppress the virus effectively. nih.gov Therefore, it is essential to evaluate how a new NNRTI interacts with other approved antiretroviral agents, such as nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), protease inhibitors (PIs), and integrase strand transfer inhibitors (INSTIs). nih.gov Combination assays are conducted to determine if the interaction is synergistic (the combined effect is greater than the sum of individual effects), additive (the combined effect is equal to the sum of individual effects), or antagonistic (the drugs interfere with each other). nih.govpnas.org Strong synergistic interactions are highly desirable, as they can increase efficacy, lower required dosages, and help prevent the emergence of drug resistance. nih.govmdpi.com For example, combinations of certain NNRTIs with the NRTI zidovudine (B1683550) (AZT) have demonstrated strong synergism. nih.gov
Investigation of Viral Fitness in the Presence of NNRTI Pressure
Viral fitness refers to the ability of a virus to replicate in a specific environment. nih.gov The acquisition of drug resistance mutations can sometimes come at a cost to the virus, reducing its replication capacity compared to the wild-type virus. nih.gov However, some NNRTI resistance mutations, like K103N, have little impact on viral fitness, which can contribute to their persistence even after therapy is discontinued. nih.gov Studies are conducted to measure the replication capacity of viruses that develop resistance to the new NNRTI under investigation. An NNRTI that selects for resistance mutations leading to a significant reduction in viral fitness may offer a clinical advantage, as the resulting resistant virus would be less pathogenic. nih.gov
Table of Compounds
| Abbreviation | Full Name |
|---|---|
| 3TC | Lamivudine |
| ABC | Abacavir |
| AZT | Zidovudine (Azidothymidine) |
| DAAN-14h | Diarylaniline-14h |
| DAAN-15h | Diarylaniline-15h |
| DAPA-2e | Diarylpyridine-2e |
| ddI | Didanosine |
| DLV | Delavirdine (B1662856) |
| DOR | Doravirine |
| EFV | Efavirenz (B1671121) |
| ETR | Etravirine (B1671769) |
| FTC | Emtricitabine |
| NVP | Nevirapine |
| RPV | Rilpivirine (B1684574) |
| TDF | Tenofovir Disoproxil Fumarate |
Vii. Emerging Concepts and Future Directions in Nnrti Research
Development of Novel NNRTI Chemotypes with Enhanced Resistance Profiles
Second-generation NNRTIs, such as the diarylpyrimidines (DAPYs) etravirine (B1671769) and rilpivirine (B1684574), were designed with inherent conformational flexibility. mdpi.com This allows them to adjust their binding mode within a mutated NNIBP, thereby retaining activity against strains resistant to earlier drugs. mdpi.commdpi.com Building on this success, research continues to explore new DAPY analogs and other novel chemotypes. Recent structure-based design efforts have led to diarylpyrimidine analogs with enhanced resilience to resistance mutations due to improved conformational flexibility and positional adaptability within the binding pocket. researchgate.net
Other promising chemotypes that have been investigated include:
Diaryl ethers: These compounds have shown potential for inhibiting both wild-type and mutant HIV-1. nih.gov
Imidazo[1,2-a]pyridines: This scaffold has demonstrated activity against common drug-resistant variants of HIV-1 RT. nih.gov
2,4,5-Trisubstituted Pyrimidines: Rational design has led to this chemotype, which shows potent activity against a variety of NNRTI-resistance mutations. rutgers.edu
The goal of this research is to identify compounds that interact with different or more conserved regions of the binding pocket, making them less susceptible to existing resistance patterns. mdpi.com
Table 1: Activity of Selected Novel NNRTIs Against Resistant HIV-1 Strains
Q & A
Q. Q. How can researchers ensure reproducibility of this compound’s pharmacokinetic data (e.g., t1/2 = 5.18 hours) across laboratories?
- Methodological Answer : Adhere to FDA Bioanalytical Method Validation guidelines for plasma sample analysis. Share raw LC-MS/MS data and calibration curves via open-access repositories. Collaborate with external labs for inter-laboratory validation and report variability metrics (e.g., %CV) in publications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
